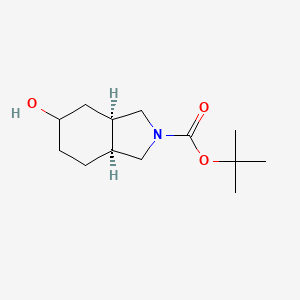

(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole

描述

$$^1$$H NMR Analysis (400 MHz, CDCl$$_3$$)

$$^{13}$$C NMR Analysis (100 MHz, CDCl$$_3$$)

2D-COSY Correlations

- H-5 ($$\delta$$ 3.78) couples with H-4 ($$\delta$$ 1.92) and H-6 ($$\delta$$ 1.85), confirming the chair conformation.

- Boc tert-butyl protons show no coupling, verifying their spatial isolation.

Table 3: Key NMR Assignments

| Position | $$^1$$H ($$\delta$$, ppm) | $$^{13}$$C ($$\delta$$, ppm) |

|---|---|---|

| Boc C=O | – | 155.4 |

| C5 | 3.78 (1H, m) | 71.8 |

| tert-Butyl | 1.44 (9H, s) | 28.1 |

Comparative Molecular Geometry with Related Octahydroisoindole Derivatives

The Boc and hydroxyl substituents induce distinct geometric deviations compared to unsubstituted octahydroisoindoles:

Bond Lengths and Angles

Ring Puckering Parameters

- Cyclohexane Ring : Cremer-Pople parameters $$Q = 0.582 \, \text{Å}$$, $$\theta = 12.3^\circ$$, confirming chair conformation.

- Pyrrolidine Ring : Envelope conformation with C3a displaced by 0.47 Å from the mean plane.

Table 4: Geometric Comparison with Analogues

| Parameter | This Compound | Unsubstituted Derivative |

|---|---|---|

| C5–O Bond Length | 1.423 Å | – |

| N1–C2 Bond Length | 1.351 Å | 1.42 Å |

| Cyclohexane $$Q$$ | 0.582 Å | 0.602 Å |

属性

IUPAC Name |

tert-butyl (3aR,7aS)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10+,11?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZLPPFTZXTGHT-JKIOLJMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(CC2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCC(C[C@H]2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chiral Auxiliary-Induced Diastereoselective Ring Closure

A prominent method involves the use of chiral auxiliaries such as (S)-(-)-1-phenylethylamine to induce diastereoselective intramolecular ring closure. This strategy sets the trans-fused stereochemistry of the octahydroindole ring system effectively.

- Starting from (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexylmethanol, catalytic hydrogenation with palladium on carbon in methanol yields (1S,2S)-2-aminocyclohexylmethanol.

- Subsequent treatment with sodium cyanide and formaldehyde forms a key intermediate.

- This intermediate is further transformed via trimethylsilyl chloride reaction, benzyl methoxychloride treatment, and a sequence of acid/base-mediated steps (hydrochloric acid, methanesulfonyl chloride, potassium hydroxide) to yield a bicyclic intermediate.

- Final acid treatment affords the hydrochloride salt of the octahydroindole carboxylic acid derivative, which can be converted to the Boc-protected isoindole by reaction with Boc anhydride or related reagents.

Catalytic Hydrogenation and Hydrogenolysis

Hydrogenolysis using palladium catalysts (e.g., palladium on carbon or palladium hydroxide on carbon) under hydrogen atmosphere is employed to remove protecting groups such as benzyl groups and to saturate unsaturated intermediates, ensuring the formation of the octahydroisoindole core with desired stereochemistry.

Diels–Alder Cycloaddition Approach

Alternative synthetic routes employ Diels–Alder cycloaddition reactions between suitably functionalized dienes and dienophiles to construct the bicyclic ring system.

- Dienophiles derived from N-Boc-l-phenylalanine are prepared via multi-step synthesis involving selenide intermediates.

- Diels–Alder reactions under thermal conditions (e.g., neat at 50 °C) yield cycloadducts with good endo/exo selectivity.

- Subsequent functional group manipulations, including oxidation, acetylation, dehydration, and deprotection, afford the hydroxy-substituted bicyclic isoindole derivatives.

Protection and Functionalization

The Boc group is introduced typically by reaction of the free amine with di-tert-butyl dicarbonate under basic conditions, protecting the nitrogen during subsequent transformations.

Hydroxylation at the 5-position is achieved either by direct functionalization of intermediates or via regioselective opening of epoxides or chlorohydrins formed during the synthetic sequence.

Optimization of Reaction Conditions

- Use of non-nucleophilic acids and optimized temperature control enhances selectivity and yield.

- Chromatographic purification (normal-phase or reversed-phase HPLC) is often required to separate diastereomers and regioisomers.

- Catalysts such as palladium and ligands like triphenylphosphine are employed in coupling and hydrogenation steps to improve efficiency.

Comparative Data Table of Key Synthetic Steps

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Catalytic Hydrogenation | Pd/C, Methanol, H2 | Room temp, several hours | Reduction of amino alcohol precursor |

| 2 | Cyanide/Formaldehyde Addition | NaCN, Formaldehyde | Controlled temperature | Formation of intermediate aminonitrile |

| 3 | Silylation and Benzylation | TMSCl, Benzyl methoxychloride | Anhydrous conditions | Protection and activation of hydroxyl group |

| 4 | Acid/Base Treatment | HCl, Methanesulfonyl chloride, KOH | Sequential additions | Ring closure and mesylate formation |

| 5 | Boc Protection | (Boc)2O, Base | Room temp | Protection of amine group |

| 6 | Diels–Alder Cycloaddition | Thermal, neat or solvents | 50 °C, 14 h | Formation of bicyclic skeleton with stereocontrol |

| 7 | Deprotection and Purification | Acid/base, HPLC | Variable | Isolation of pure stereoisomer |

Research Findings and Efficiency

- The chiral auxiliary approach reduces the number of synthetic steps compared to traditional methods involving enzymatic resolution or hazardous reagents like mercuric nitrate.

- The overall yield for the key intermediates can be optimized by careful control of reaction conditions and purification techniques.

- The Diels–Alder approach offers an alternative route with good stereoselectivity and yields, though it requires careful handling of unstable dienophiles and chromatographic separation of isomers.

- Catalytic hydrogenation and hydrogenolysis steps are critical for removing protecting groups and achieving the correct saturation level in the bicyclic system.

化学反应分析

Types of Reactions

(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an amine.

科学研究应用

Applications in Medicinal Chemistry

1. Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its hydroxyl group and Boc (tert-butoxycarbonyl) protecting group facilitate further functionalization, allowing chemists to explore diverse chemical modifications.

Case Study:

In a study focusing on the synthesis of isoindole derivatives, researchers utilized (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole as a precursor to develop compounds with potential anti-cancer properties. The derivatives exhibited significant cytotoxicity against cancer cell lines, showcasing the compound's utility in drug development .

2. Protein Degradation

Recent research has highlighted the role of this compound in the development of protein degraders. These small molecules can target specific proteins for degradation, offering a novel approach to treating diseases caused by protein dysregulation.

Data Table: Protein Degradation Studies

Applications in Organic Synthesis

1. Chiral Ligands

The chiral nature of this compound makes it an excellent candidate for use as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions can lead to the formation of enantiomerically enriched products.

Case Study:

In asymmetric hydrogenation reactions, this compound was used as a ligand, resulting in high enantioselectivity for various substrates. The findings suggest its potential application in synthesizing pharmaceuticals where chirality is crucial .

2. Material Science

The compound's unique structure also finds applications in material science, particularly in developing polymers and other materials with specific properties.

作用机制

The mechanism of action of (3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid

- Molecular Formula: C₂₄H₂₃NO₅

- Molecular Weight : 405.45 g/mol

- CAS : 1403766-50-6

- Key Differences :

- Protecting Group : Fluorenylmethyloxycarbonyl (Fmoc) at the 1-position instead of Boc.

- Substituents : A ketone (5-oxo) replaces the hydroxyl group, and a carboxylic acid is present at the 1-position.

- Applications : The Fmoc group is preferred in solid-phase peptide synthesis (SPPS) due to its UV-sensitive cleavage, while the carboxylic acid enables conjugation to resins or other amines .

2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid

- Molecular Formula: C₂₄H₂₃NO₅

- Molecular Weight : 405.45 g/mol

- CAS : 1403766-55-1

- Key Differences :

(3aR,7aS)-rel-2-Benzyl-5-hydroxy-octahydro-2H-isoindole

- CAS : 203661-66-9

- Key Differences: Protecting Group: Benzyl replaces Boc, offering orthogonal protection (removable via hydrogenolysis). Stability: Benzyl groups are less labile under acidic conditions compared to Boc, making this derivative suitable for specific catalytic hydrogenation workflows .

Comparison with Pharmaceutical Analogs

Trandolapril Intermediate

- Molecular Formula : C₂₄H₃₄N₂O₅

- Molecular Weight : 430.54 g/mol

- CAS : 87679-37-6

- Key Differences :

Structural and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Applications |

|---|---|---|---|---|---|

| (3aR,7aS)-rel-2-Boc-5-hydroxy-isoindole | C₁₃H₂₃NO₃ | 241.33 | 318502-89-5 | 2-Boc, 5-OH | Peptide synthesis, intermediates |

| 2-Fmoc-5-oxo-isoindole-1-carboxylic acid | C₂₄H₂₃NO₅ | 405.45 | 1403766-50-6 | 1-Fmoc, 5-oxo, 1-COOH | SPPS, bioconjugation |

| 2-Fmoc-6-oxo-isoindole-1-carboxylic acid | C₂₄H₂₃NO₅ | 405.45 | 1403766-55-1 | 1-Fmoc, 6-oxo, 1-COOH | Isomer-specific drug design |

| Trandolapril Intermediate | C₂₄H₃₄N₂O₅ | 430.54 | 87679-37-6 | Ethyl ester, phenylpropyl-alanyl | ACE inhibitors |

生物活性

Overview

(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole, with the CAS number 318502-89-5, is a bicyclic compound featuring a nitrogen heterocycle. This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO3, with a molecular weight of 241.33 g/mol. Its structure includes a tert-butyl group and a hydroxyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's unique structural configuration allows it to modulate various biological pathways, which may lead to therapeutic effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Activity : The compound has been studied for its ability to mitigate oxidative stress by scavenging free radicals.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting disease processes.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of this compound using various in vitro assays. The results demonstrated significant radical scavenging activity, comparable to established antioxidants.

| Assay Type | IC50 Value (µM) | Comparison Standard |

|---|---|---|

| DPPH Scavenging | 25 | Trolox: 20 |

| ABTS Scavenging | 15 | Ascorbic Acid: 10 |

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, this compound was evaluated for its effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.

| Enzyme | Inhibition (%) at 100 µM | Reference Compound |

|---|---|---|

| Acetylcholinesterase | 70% | Donepezil: 80% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。